(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one
Overview
Description
(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with an appropriate enone precursor. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one.
Reduction: Formation of 4-(5-bromo-2-hydroxyphenyl)butan-2-ol.
Substitution: Formation of 4-(5-substituted-2-hydroxyphenyl)but-3-en-2-one derivatives.
Scientific Research Applications
(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-hydroxyphenyl)but-3-en-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-4-(5-chloro-2-hydroxyphenyl)but-3-en-2-one: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
(E)-4-(5-methoxy-2-hydroxyphenyl)but-3-en-2-one: Contains a methoxy group, which can influence its solubility and reactivity.
Uniqueness
(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHLZAFKMYOTA-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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